molecular formula C18H25N3O4 B1224035 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide

2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B1224035
M. Wt: 347.4 g/mol
InChI Key: BSCJGOVRDFHXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

  • Compounds related to 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) derivatives have demonstrated significant antioxidant and anti-inflammatory activities. Specifically, certain derivatives exhibited excellent efficacy in DPPH radical scavenging and possessed substantial anti-inflammatory effects (Koppireddi et al., 2013).

Antimicrobial Properties

  • Some derivatives of 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have shown promising results in antimicrobial studies, with certain compounds exhibiting significant activity against various microbial species (Gul et al., 2017).

Synthesis and Structural Analysis

  • Research on the synthesis and crystal structures of related compounds provides insights into their potential applications in pharmaceuticals and material science. The imidazolidine-2,4-dione system in these compounds tends to be planar, which may influence their biological activities (Sethusankar et al., 2002).

Analytical Applications

  • Derivatives of 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have been used in the development of sensors, such as a PVC membrane for Ce(III)-selective sensors, demonstrating their utility in analytical chemistry (Abedi et al., 2008).

Hypoglycemic Activity

  • Studies have explored the hypoglycemic activities of similar compounds, indicating potential applications in the treatment of diabetes (Nikalje et al., 2012).

Environmental and Toxicological Studies

  • Comparative metabolism studies involving chloroacetamide herbicides related to 2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl) have provided insights into environmental and toxicological impacts (Coleman et al., 2000).

properties

Product Name

2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H25N3O4/c1-4-9-18(10-5-2)16(23)21(17(24)20-18)12-15(22)19-13-7-6-8-14(11-13)25-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,19,22)(H,20,24)

InChI Key

BSCJGOVRDFHXFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)OC)CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
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2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
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2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
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2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
2-(2,5-dioxo-4,4-dipropyl-1-imidazolidinyl)-N-(3-methoxyphenyl)acetamide

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